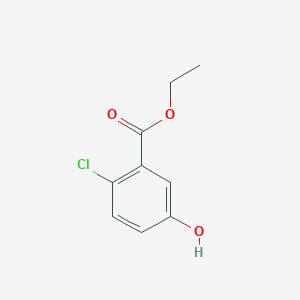

Ethyl 2-chloro-5-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-5-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGGURBVGOTSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647482 | |

| Record name | Ethyl 2-chloro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39062-63-0 | |

| Record name | Ethyl 2-chloro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Esterification:the Final Step is the Esterification of the Carboxylic Acid Group of 2 Chloro 5 Hydroxybenzoic Acid with Ethanol to Form the Ethyl Ester. This is Typically Achieved Through Fischer Esterification, Where the Carboxylic Acid is Heated with an Excess of Ethanol in the Presence of a Strong Acid Catalyst, Such As Sulfuric Acid.

Multi-step Synthetic Sequences for Complex Ethyl 2-chloro-5-hydroxybenzoate Analogues

The synthesis of more complex analogues of this compound builds upon the foundational synthetic pathways, incorporating additional functionalization steps to introduce further substituents on the aromatic ring or modify existing ones.

Stepwise Functionalization of Precursor Molecules

The synthesis of complex analogues often starts with a functionalized precursor that already contains some of the desired substituents. For example, starting with a di-substituted benzoic acid allows for the introduction of additional groups in a controlled manner.

A synthetic route to an analogue, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, demonstrates this stepwise approach. The synthesis begins with 2,4-difluoro-3-chlorobenzoic acid and proceeds through nitration, esterification, reduction of the nitro group, and finally diazotization and hydrolysis to introduce the hydroxyl group semanticscholar.org. This highlights how a precursor molecule can be systematically modified to build up the complexity of the final product.

Further functionalization can be achieved through various aromatic substitution reactions, such as halogenation, alkylation, or acylation, at available positions on the ring, provided the existing substituents direct the incoming groups to the desired locations.

Optimization of Reaction Yields and Purity

For instance, in the synthesis of a 3-chloro-2,4-difluoro-5-hydroxybenzoic acid analogue, the reduction of the nitro group was optimized by comparing different reagents and conditions. While reduction with Raney Ni and hydrazine (B178648) hydrate (B1144303) gave a yield of 82%, switching to catalytic hydrogenation with 5% Pd/C improved the yield significantly to 97% semanticscholar.org.

The following table illustrates the optimization of the reduction of a nitro-substituted precursor to an amino-substituted precursor in the synthesis of a complex analogue:

| Entry | Catalyst | Additive | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2% Raney Ni | 3 equiv. Hydrazine hydrate | 78 | 12 | 62 |

| 2 | 2% Raney Ni | 4 equiv. Hydrazine hydrate | 78 | 12 | 82 |

| 3 | 5% Pd/C | H₂ | 25 | 6 | 72 |

| 4 | 5% Pd/C | H₂ | 25 | 6 | 97 |

Data adapted from a study on the synthesis of a related hydroxybenzoic acid. semanticscholar.org

Comparison of Synthetic Efficiency Across Different Preparative Routes

The efficiency of a synthetic route is determined by several factors, including the number of steps, the yield of each step, the cost and availability of starting materials and reagents, and the ease of purification.

The Sandmeyer reaction, a key step in the primary synthetic route, is a powerful and reliable method for introducing a hydroxyl group at a specific position on an aromatic ring. While it involves multiple transformations (reduction of a nitro group to an amine, followed by diazotization and hydrolysis), the high yields and predictability of these reactions often make this route more efficient than methods that might appear shorter but suffer from poor selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic region will show signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in unique chemical environments and will likely appear as multiplets. The ethyl group will be characterized by a quartet and a triplet, arising from the coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons. The hydroxyl (-OH) proton will typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.3-1.4 | Triplet | 3H | -O-CH2-CH3 |

| ~4.3-4.4 | Quartet | 2H | -O-CH2 -CH3 |

| ~6.9-7.5 | Multiplet | 3H | Ar-H |

Note: The predicted chemical shifts are based on typical values for similar functional groups and substituted aromatic systems.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show nine signals in total: six for the aromatic carbons, one for the carbonyl carbon of the ester, and two for the ethyl group carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro and ester groups. Data from similar compounds such as 5-Chloro-2-hydroxybenzoic acid and 2-Chloro-4-hydroxybenzoic acid can be used to estimate the chemical shifts of the aromatic carbons in the target molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~14 | -O-CH2-C H3 |

| ~61 | -O-C H2-CH3 |

| ~115-135 | Ar-C |

| ~150-160 | Ar-C -OH |

Note: The predicted chemical shifts are based on analogous compounds and standard ¹³C NMR correlation tables.

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively assign the proton and carbon signals and to map the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group and the coupling between the aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the O-H, C=O, C-O, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group. A strong, sharp peak around 1680-1720 cm⁻¹ would confirm the presence of the ester carbonyl group.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3200-3600 (broad) | O-H stretch (hydroxyl) |

| 2900-3000 | C-H stretch (aliphatic) |

| 1680-1720 (strong) | C=O stretch (ester) |

| 1450-1600 | C=C stretch (aromatic) |

| 1000-1300 | C-O stretch (ester and ether) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment peaks will appear as a pair of signals (M⁺ and M⁺+2) with a characteristic 3:1 intensity ratio.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group. The presence of the aromatic ring can lead to the formation of a stable acylium ion.

Table 4: Expected Key Ions in the EI-MS of this compound

| m/z | Ion |

|---|---|

| 200/202 | [M]⁺ (Molecular ion) |

| 155/157 | [M - OCH₂CH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm). nih.gov This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other isomers or isobaric impurities. nih.gov

For this compound (C₉H₉ClO₃), HRMS analysis provides an experimentally measured accurate mass that can be compared against the theoretical exact mass. The data collected can be used for both prospective identification and retrospective analysis of environmental or biological samples. nih.gov The high resolving power of HRMS also aids in separating the analyte signal from background interferences, enhancing the reliability of the identification. nih.gov

| Molecular Formula | Adduct Ion | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₉H₉ClO₃ | [M+H]⁺ | 201.0262 |

| [M+Na]⁺ | 223.0081 | |

| [M-H]⁻ | 199.0116 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental to assessing the purity of this compound and for its separation from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity verification of non-volatile compounds like this compound. lcms.cz The method separates components of a mixture based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. For a compound of this polarity, a reversed-phase HPLC method is typically employed.

A common stationary phase is a C18-modified silica (B1680970) column, which effectively retains moderately polar compounds. nih.gov The mobile phase usually consists of a mixture of an aqueous solvent (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the analyte exhibits strong absorbance, such as near its λmax of approximately 254 nm or 280 nm. shimadzu.com The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for precise quantification.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the powerful detection and identification ability of mass spectrometry. nih.gov This hyphenated technique is particularly useful for confirming the identity of the main peak in an HPLC chromatogram as this compound and for identifying unknown impurities. doaj.org

After separation on the LC column, the eluent is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where molecules are ionized. The mass analyzer then separates these ions based on their m/z ratio. researchgate.net An LC-MS analysis provides both the retention time from the chromatography and the mass spectrum of the eluting compound, offering a high degree of certainty in identification. ekb.eg Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion of this compound, yielding a characteristic fragmentation pattern that serves as a structural fingerprint for unambiguous confirmation. nih.gov

| Ionization Mode | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Fragment Origin |

|---|---|---|---|

| Positive ESI | 201.03 | 173.03 | Loss of ethylene (B1197577) (-C₂H₄) |

| 155.02 | Loss of ethanol (B145695) (-C₂H₅OH) |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. nih.gov UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which results in sharper and narrower peaks. shimadzu.com This enhanced resolving power is particularly advantageous for separating this compound from closely related impurities that may not be resolved by conventional HPLC. The shorter analysis times also increase sample throughput. When coupled with mass spectrometry (UPLC-MS), it becomes a highly efficient tool for impurity profiling and characterization. researchgate.netsemanticscholar.org

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Column Particle Size | 3.5 - 5 µm | < 2 µm |

| Typical Column Length | 100 - 250 mm | 50 - 150 mm |

| Typical Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |

| Analysis Time | 10 - 30 min | 1 - 10 min |

| Resolution | Good | Excellent |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of a chemical reaction, such as the synthesis of this compound. A small spot of the reaction mixture is applied to a stationary phase (e.g., silica gel) coated on a plate. The plate is then developed in a sealed chamber with a suitable mobile phase (eluent).

Components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. By comparing the spots of the reaction mixture with spots of the starting materials and the purified product, one can quickly assess the consumption of reactants and the formation of the desired product. The Retention Factor (Rf) value for each spot is calculated to aid in identification.

| Compound | Hypothetical Rf Value* | Observation |

|---|---|---|

| Starting Material (e.g., 2-Chloro-5-hydroxybenzoic acid) | 0.25 | Spot diminishes as reaction proceeds |

| This compound (Product) | 0.60 | Spot appears and intensifies |

| Reaction Mixture (Mid-reaction) | 0.25 and 0.60 | Spots for both starting material and product are visible |

*In a 3:1 Hexane:Ethyl Acetate mobile phase.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination (for relevant derivatives)

While a crystal structure for this compound itself may not be widely published, Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of its crystalline derivatives in the solid state. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern.

The analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding), which are crucial for understanding the compound's physical properties and crystal packing. As an illustrative example, SCXRD analysis of the related compound Ethyl-para-hydroxybenzoate has shown it to crystallize in a monoclinic system. researchgate.net Obtaining similar data for a derivative of this compound would provide invaluable insight into its solid-state conformation.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a (Å) | 11.52 |

| b (Å) | 13.12 |

| c (Å) | 11.73 |

| β (°) | 107.64 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting chemical reactivity. iucr.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. iucr.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher polarizability and greater chemical reactivity. iucr.org

Table 1: Illustrative Frontier Molecular Orbital Properties for Aromatic Compounds

| Property | Description | Significance in Reactivity |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. Higher energy corresponds to a better electron donor. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. Lower energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. iucr.org | A small gap implies high chemical reactivity, low kinetic stability, and high polarizability. iucr.org |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. nih.gov |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. iucr.org |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. nih.gov |

Theoretical vibrational analysis using DFT is a valuable tool for assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions (stretching, bending, etc.). These calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP with a 6-311++G** basis set). nih.gov

For this compound, key vibrational modes include:

O-H Stretching: The hydroxyl group gives rise to a characteristic stretching vibration. The presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester is expected, which would cause this band to be broad and shifted to a lower wavenumber compared to a free O-H group. nih.gov

C=O Stretching: The ester carbonyl group produces a strong absorption band. Its exact position is influenced by conjugation with the aromatic ring and the intramolecular hydrogen bond. tandfonline.com

C-Cl Stretching: The carbon-chlorine bond has a characteristic stretching frequency, which helps confirm its presence.

Aromatic Ring Vibrations: C-H and C=C stretching and bending vibrations within the benzene ring appear in specific regions of the spectrum. tandfonline.com

Ester Group Vibrations: C-O stretching and CH2/CH3 bending and rocking modes from the ethyl group will also be present. tandfonline.com

A comparative analysis with the closely related 5-chloro-2-hydroxybenzoic acid reveals that the fundamental vibrational modes will be similar, with primary differences arising from the ethyl ester group instead of the carboxylic acid proton. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm-1) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | Phenolic -OH | 3100 - 3400 (Broad) | Medium |

| C-H Stretch (Aromatic) | Aromatic C-H | 3000 - 3100 | Weak to Medium |

| C-H Stretch (Aliphatic) | Ethyl -CH2-, -CH3 | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | Ester -C=O | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Ester/Phenol | 1200 - 1300 | Strong |

| C-Cl Stretch | Aryl-Cl | 600 - 800 | Medium to Strong |

Note: The exact values are dependent on the computational method and basis set used.

Molecular Modeling and Docking Studies for Molecular Interaction Prediction

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are crucial for predicting how it might interact with biological macromolecules, such as proteins.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein active site. mdpi.com The theoretical framework for docking this compound involves identifying its potential interaction points:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and the ester carbonyl can act as hydrogen bond acceptors. These are critical interactions for anchoring the ligand within a protein's binding pocket. nih.gov

Halogen Bonding: The chlorine atom can participate in halogen bonding, a noncovalent interaction where the electropositive region (σ-hole) on the halogen interacts with a nucleophilic site like a carbonyl oxygen or an aromatic ring on a protein. nih.gov

Hydrophobic Interactions: The benzene ring and the ethyl group can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Docking simulations use scoring functions to estimate the binding affinity, allowing for the ranking of different binding poses and the theoretical prediction of inhibitory activity against specific protein targets. mdpi.com

A molecule's three-dimensional shape (conformation) is critical to its function. This compound has several rotatable bonds, primarily the C-C bond to the ester group and the C-O bonds within the ester. Conformational analysis involves systematically exploring these rotational degrees of freedom to find all possible low-energy structures.

A key structural feature for this molecule is the potential for a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the ester's carbonyl oxygen. nih.gov This interaction would create a stable, planar, six-membered ring, significantly restricting the molecule's conformational flexibility and defining its most probable shape in solution and at a receptor site. Energy minimization calculations, using methods like DFT or molecular mechanics, are performed to identify the most stable conformer (the global energy minimum), which is the structure used for subsequent docking and QSAR studies. scirp.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. psu.edu These models are typically developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM). psu.eduresearchgate.net

To build a QSAR/QSPR model for a class of compounds including this compound, one would first calculate a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. A statistical model is then generated to create a mathematical equation relating these descriptors to an observed activity or property (e.g., solubility, partition coefficient, toxicity). nih.govresearchgate.net

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Analysis of this compound

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity (MR) | Lipophilicity and polarizability. sci-hub.se |

| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular size, shape, and degree of branching. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Electron distribution and reactivity. nih.gov |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape. sci-hub.se |

Such models, once validated, can be used to predict the properties and activities of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. researchgate.net

Compound Index

Development of Predictive Models Based on Structural Descriptors

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are crucial tools in computational chemistry. sourceforge.netresearchgate.net These models aim to establish a mathematical relationship between the structural or property-based descriptors of a molecule and its biological activity or a specific property. sourceforge.netacs.org For a molecule like this compound, developing such models can help in forecasting its potential applications, for instance, in drug design or materials science.

The development of these models typically involves:

Data Set Collection: Gathering a series of compounds with known activities or properties that are structurally related to this compound. researchgate.netpsu.edu

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. psu.edu These descriptors can be categorized as constitutional, topological, electrostatic, and quantum chemical. researchgate.net

Feature Selection: Identifying the most relevant descriptors that correlate with the activity or property of interest using statistical methods like genetic algorithms or partial least squares (GA-PLS). researchgate.net

Model Building and Validation: Constructing the predictive model using techniques like multiple linear regression or artificial neural networks and rigorously validating its predictive power using external test sets. sourceforge.netresearchgate.net The reliability of a QSAR model is often assessed by its statistical fit and predictive capability. sourceforge.net

Analysis of Steric and Hydrophobic Parameters (e.g., Molar Refraction, LogP) in Predictive Models

Among the various molecular descriptors, steric and hydrophobic parameters play a significant role in predictive models.

Molar Refractivity (MR): This parameter is a measure of the volume occupied by a molecule and is related to the London dispersion forces. researchgate.net It serves as a descriptor for steric effects, indicating how the size and shape of a molecule can influence its interactions with a biological target or its environment. neu.edu.tr In QSAR studies, MR is often used to model the dispersive and hydrophobic interactions of a molecule. researchgate.net

LogP (Logarithm of the Partition Coefficient): LogP is a measure of a compound's lipophilicity or hydrophobicity. uwec.edu It describes the distribution of a solute between two immiscible phases, typically octanol (B41247) and water. acs.org This parameter is critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. unt.edu The hydrophobic properties of a molecule, as quantified by LogP, are often more influential than steric properties in determining its biological activity. nih.govwaocp.org

In the context of this compound, the chlorine atom and the ethyl group contribute to its lipophilicity, while the hydroxyl and ester groups provide hydrophilic characteristics. The interplay of these steric and hydrophobic features, as captured by descriptors like MR and LogP, would be instrumental in any predictive model developed for this compound.

Computation of Molecular Descriptors

Several key molecular descriptors have been computationally determined for this compound and its related structures, providing valuable insights into its physicochemical properties.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. For a related compound, 2-chloro-5-hydroxybenzoic acid, the TPSA is calculated to be 57.5 Ų. echemi.com The presence of hydroxyl and ester functional groups in this compound contributes significantly to its TPSA.

Logarithm of the Partition Coefficient (LogP)

As previously mentioned, LogP is a crucial measure of lipophilicity. For the parent compound, 2-chloro-5-hydroxybenzoic acid, the XLogP3 value is reported as 1.8. echemi.com The esterification of the carboxylic acid to form this compound would be expected to increase the LogP value, making the compound more lipophilic. Different computational methods can yield varying LogP values; for instance, for ethyl 2-chloro-6-hydroxybenzoate, the predicted consensus LogP is 2.27, with individual predictions ranging from 1.77 to 2.97. ambeed.com

Rotatable Bonds Count

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. rsc.org It is defined as any single non-ring bond, bonded to a non-terminal heavy (non-hydrogen) atom. rsc.org For a similar structure, ethyl 2-chloro-6-hydroxybenzoate, the number of rotatable bonds is calculated to be 3. ambeed.com This flexibility can influence a molecule's ability to adopt an optimal conformation for binding to a receptor.

Hydrogen Bond Donor and Acceptor Counts

The capacity of a molecule to form hydrogen bonds is a critical determinant of its solubility and binding affinity.

Hydrogen Bond Donors: These are typically hydrogens attached to electronegative atoms like oxygen or nitrogen. This compound has one hydrogen bond donor, which is the hydrogen of the hydroxyl group. ambeed.com

Hydrogen Bond Acceptors: These are electronegative atoms (like oxygen or nitrogen) with lone pairs of electrons. This compound has three hydrogen bond acceptors: the oxygen of the hydroxyl group and the two oxygen atoms of the ester group. ambeed.com

These hydrogen bonding capabilities are essential for the molecule's interaction with polar solvents and biological macromolecules.

Computed Molecular Descriptors for a Related Compound (Ethyl 2-chloro-6-hydroxybenzoate)

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 46.53 Ų ambeed.com |

| Consensus LogP | 2.27 ambeed.com |

| Rotatable Bonds Count | 3 ambeed.com |

| Hydrogen Bond Donor Count | 1 ambeed.com |

| Hydrogen Bond Acceptor Count | 3 ambeed.com |

Ethyl 2 Chloro 5 Hydroxybenzoate As a Key Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on the aromatic ring of ethyl 2-chloro-5-hydroxybenzoate makes it an invaluable precursor in the multi-step synthesis of intricate organic molecules. Organic building blocks are fundamental to constructing more complex structures, and this compound is no exception. sigmaaldrich.com The hydroxyl and chloro groups can be selectively modified or replaced, allowing for the stepwise assembly of larger, more elaborate molecular architectures. For instance, the hydroxyl group can be a handle for etherification or esterification reactions, while the chloro group can participate in various cross-coupling reactions, a cornerstone of modern organic synthesis. This versatility allows chemists to design and execute synthetic pathways to target molecules with a high degree of precision.

Intermediate in the Preparation of Pharmaceutical Scaffolds

The utility of this compound is particularly pronounced in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of various drug scaffolds. nih.gov Halogenated benzoates are common starting materials in the development of new pharmaceutical agents.

Synthesis of Aryl Dithiolethiones

One notable application of this compound is in the synthesis of aryl dithiolethiones. These sulfur-containing heterocyclic compounds have garnered interest for their potential therapeutic properties. The synthesis often involves the reaction of the corresponding benzoic acid derivative with Lawesson's reagent, which introduces the dithiolethione moiety. While direct synthesis from the ethyl ester is less common, the conversion of the ester to the corresponding carboxylic acid is a straightforward step, making this compound a valuable precursor in this context. researchgate.net

Formation of Related Benzoic Acid Derivatives

This compound is readily converted to its corresponding carboxylic acid, 2-chloro-5-hydroxybenzoic acid, through hydrolysis. biosynth.comfishersci.com This transformation is significant because the resulting benzoic acid derivative serves as a key intermediate for a wide range of further chemical modifications. For example, 2-chloro-5-hydroxybenzoic acid can be used in the preparation of coumarin (B35378) derivatives. biosynth.com The ability to easily access this and other related benzoic acid derivatives expands the synthetic utility of the parent ethyl ester. researchgate.net

| Starting Material | Product | Transformation |

| This compound | 2-Chloro-5-hydroxybenzoic acid | Hydrolysis |

| 2-Chloro-5-hydroxybenzoic acid | Coumarin derivatives | Various cyclization reactions |

Utility in the Synthesis of Quinolinecarboxylic Acid Derivatives

The synthesis of quinolinecarboxylic acid derivatives, a class of compounds known for their antimicrobial properties, represents another important application of this compound. researchgate.netresearchgate.net The core structure of these derivatives is often assembled through multi-step sequences where the functionalities of the benzoic acid precursor are strategically manipulated. For instance, a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.net The synthetic principles involved in these preparations often rely on the reactivity of the substituted benzoic acid ring, a feature shared by derivatives of this compound.

Role in the Creation of Agrochemicals and Industrial Chemicals

Beyond pharmaceuticals, this compound and its derivatives are instrumental in the development of agrochemicals and other industrial chemicals. smolecule.com The presence of halogen atoms in a molecule can enhance its biological activity, making it a desirable feature in the design of new pesticides and herbicides. The structural motifs derived from this building block can be tailored to interact with specific biological targets in pests or weeds. Furthermore, the chemical reactivity of this compound allows for its incorporation into a variety of polymers and other materials with specialized industrial applications.

Structure Interaction Relationship Studies of Ethyl 2 Chloro 5 Hydroxybenzoate Analogues

Systematic Structural Modifications and Their Influence on Molecular Recognition

Research has shown that modifications to the benzoic acid core can lead to significant changes in biological activity. For instance, in a series of 2-hydroxy-benzoic acid analogues, those substituted at the 5-position generally exhibited better inhibitory activities against certain enzymes compared to their 4-substituted counterparts. jst.go.jp The introduction of a chloro group at the 5-position, as seen in the parent compound's acid form (2-hydroxy-5-chlorobenzoic acid), can be particularly effective, leading to high inhibitory effects. jst.go.jpresearchgate.net Further halogenation, such as in 4-chloro-5-fluoro-2-hydroxybenzoic acid, has also been explored to investigate potentially favorable structure-activity relationships. nih.gov

The influence of these modifications is often tied to how they affect the molecule's ability to form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for molecular recognition. acs.org The position and nature of substituents like halogens can alter the electron distribution of the aromatic ring and the acidity of the hydroxyl and carboxylic acid (or ester) groups, thereby influencing binding affinity with target proteins. researchgate.net

Further diversification of these analogues can be achieved by introducing different linkers, such as various amino acids, to the core structure. nih.gov This strategy allows for the exploration of new interaction points and can significantly modulate the compound's biological profile. For example, linking amino acid moieties to a 5-chlorosalicylate scaffold has been used to develop new anticancer agents, demonstrating that even distant modifications can have a profound impact on activity. nih.gov

Table 1: Influence of Substitution on Biological Activity of Benzoic Acid Analogues

| Compound/Analogue Type | Modification | Observed Influence on Activity | Reference(s) |

|---|---|---|---|

| 2-Hydroxy-benzoic acid analogues | Substitution at 5-position vs. 4-position | 5-substituted analogues generally showed better inhibitory activities. | jst.go.jp |

| 5-Substituted-2-hydroxy-benzoic acid | Chloro group at 5-position | High inhibitory effect observed. | jst.go.jpresearchgate.net |

| Salicylamide Derivatives | Introduction of O-alkylamino side chain | Improved aqueous solubility and impressive anticancer effects. | nih.gov |

Comparative Analysis with Structurally Similar Benzoic Acid Derivatives

The properties of ethyl 2-chloro-5-hydroxybenzoate are best understood through comparison with structurally related molecules. Analyzing how changes in the type and position of the halogen and hydroxyl groups affect molecular characteristics provides a clear picture of the underlying chemical principles.

The nature and location of a halogen substituent on the benzoic acid ring profoundly influence its physicochemical properties, including acidity and lipophilicity. sci-hub.se

Electronic Effects: Halogens are electronegative and exert an electron-withdrawing inductive effect (-I effect). libretexts.orgdocbrown.info This effect increases the acidity of benzoic acid by stabilizing the negative charge of the conjugate carboxylate base. libretexts.orglibretexts.org The strength of this effect depends on the halogen's electronegativity (F > Cl > Br > I). libretexts.org Therefore, a fluoro-substituted benzoic acid is generally more acidic than its chloro-substituted counterpart.

Positional Effects: The inductive effect is distance-dependent, being strongest when the halogen is in the ortho position, closest to the carboxylic acid group. libretexts.org Substituents in the ortho position, regardless of their electronic nature, often increase the acid strength of benzoic acid, an observation known as the "ortho-effect," which is thought to be a combination of steric and electronic factors. libretexts.org Halogenation can also direct the position of further chemical reactions on the aromatic ring. docbrown.info

Steric and Lipophilic Effects: The size of the halogen atom can introduce steric hindrance, which may affect the planarity of the molecule and its ability to interact with a binding site. mdpi.com The introduction of a chlorine atom can also increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes. sci-hub.se

Table 2: Comparison of pKa Values for Substituted Benzoic Acids

| Compound | Substituent (Y) | pKa | Effect on Acidity | Reference(s) |

|---|---|---|---|---|

| Benzoic Acid | -H | 4.19 | Baseline | libretexts.org |

| 4-Chlorobenzoic Acid | 4-Cl | 4.0 | Increased | libretexts.org |

| 4-Bromobenzoic Acid | 4-Br | 3.96 | Increased | libretexts.org |

| 4-Nitrobenzoic Acid | 4-NO₂ | 3.41 | Strongly Increased | libretexts.org |

The position of the hydroxyl (-OH) group on the benzoic acid ring is a critical determinant of the molecule's reactivity and physical properties, largely due to its ability to participate in both resonance and hydrogen bonding.

Electronic Effects: The -OH group is an electron-donating group through resonance (+R effect) but an electron-withdrawing group by induction (-I effect). libretexts.org In the para position, the electron-donating resonance effect dominates, destabilizing the carboxylate anion and making the benzoic acid less acidic than benzoic acid itself (e.g., p-hydroxybenzoic acid, pKa = 4.48). libretexts.orglibretexts.org

Intramolecular Hydrogen Bonding: A hydroxyl group in the ortho position (as in salicylic (B10762653) acid and its derivatives) can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the ester or carboxylic acid. This interaction can affect the molecule's conformation, acidity, and how it interacts with external molecules or surfaces. rsc.org This internal hydrogen bond can impede the approach of other reactants due to steric hindrance and by locking the molecule in a specific conformation. rsc.orgrsc.org

Elucidation of Steric and Electronic Effects on Intermolecular Interactions

Electronic Effects of Substituents

The electronic nature of substituents on the benzoate (B1203000) ring significantly modulates the molecule's reactivity and non-covalent interaction capabilities. Substituents are broadly classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

Electron-Withdrawing Groups (EWGs): Halogens (like the chloro group in the parent compound), nitro groups, and cyano groups are typical EWGs. They decrease the electron density on the aromatic ring and its attached functional groups. annualreviews.org This has several consequences:

Increased Acidity: The acidity of the phenolic hydroxyl group is enhanced. This strengthening of the O-H bond's polarity can lead to stronger hydrogen bond formation with acceptor atoms in a receptor or solvent. acs.org

Modified Reactivity: The reactivity of the ester's carboxyl carbon can be altered. For instance, in studies of substituted benzoic acids, conjugation activity was found to increase with a decrease in the energy of the lowest unoccupied molecular orbital (LUMO), a parameter directly influenced by EWGs. nih.gov

Intramolecular Hydrogen Bonding: An ortho-hydroxyl group, which would typically be an electron-donating group, can act as a strong electron-withdrawing group due to the formation of an intramolecular hydrogen bond with the adjacent carboxylate oxygen. researchgate.net This interaction effectively alters the charge density and electronic character of the substituent. researchgate.net

Electron-Donating Groups (EDGs): Alkoxyl (e.g., methoxy) and hydroxyl groups are common EDGs that increase the electron density of the aromatic ring, particularly at the ortho and para positions. annualreviews.org This can influence interactions by increasing the nucleophilicity of the ring and affecting the hydrogen-bond accepting capability of the phenolic oxygen.

The precise electronic influence is often quantified using parameters like the Hammett constants, which correlate reaction rates and equilibria with the electronic properties of substituents. Studies on related benzoate systems have shown that redox properties can be linearly dependent on the acidity (pKa) of the substituted benzoic acids, which is a direct reflection of the electronic effects of the substituents. researchgate.net

Steric Effects and Hindrance

Steric effects arise from the spatial arrangement of atoms and groups within a molecule. researchgate.net Steric hindrance occurs when the size of a substituent group impedes or slows down a chemical reaction or prevents the optimal geometry for an intermolecular interaction. researchgate.netscience.gov

In analogues of this compound, the size and position of substituents are critical:

Inhibition of Interactions: Bulky substituents placed near key interacting groups, such as the hydroxyl or ester moieties, can physically block the approach of a binding partner. For example, a steric hindrance effect was noted for methoxy (B1213986) and dimethylamino groups in studies on the glycine (B1666218) conjugation of substituted benzoic acids. nih.gov

Conformational Changes: Large substituents, particularly at the ortho position, can cause torsion or twisting of functional groups relative to the plane of the benzene (B151609) ring. This can disrupt the planarity of the system, inhibiting resonance effects and altering the molecule's preferred three-dimensional shape. researchgate.net

Positional Importance: The location of a substituent dramatically changes its steric impact. An ortho-substituent exerts a much greater steric effect on an adjacent functional group than the same substituent at the meta or para position. annualreviews.org

Synergistic Interplay of Steric and Electronic Factors

Research on dual aromatase-sulfatase inhibitors, which share structural similarities with benzoate derivatives, provides clear examples of this interplay. The inhibitory activity of these compounds was found to be highly sensitive to the nature and position of halogen substituents.

For instance, moving a halogen from the ortho to the meta position relative to a sulfamate (B1201201) group resulted in a decrease in aromatase inhibition. nih.gov However, adding a second halogen at the other meta position significantly improved the inhibitory activity, in some cases surpassing the original ortho-substituted compound. nih.gov This demonstrates a complex relationship where electronic effects (the electron-withdrawing nature of the halogens) and steric factors (the size and position of the atoms influencing binding pocket fit) combine to determine the ultimate biological activity. nih.gov

The following table presents data from a study on such inhibitors, illustrating how changes in substituent position and identity, and thus the steric and electronic profile, affect inhibitory potency (IC₅₀). nih.gov

| Compound | Substituent(s) | Position(s) | Aromatase IC₅₀ (nM) |

| 3 | Fluoro | ortho | 12 |

| 11 | Fluoro | meta | 39 |

| 12 | Di-fluoro | meta, meta' | 1.3 |

| 4 | Chloro | ortho | 2.3 |

| 17 | Chloro | meta | 18 |

| 18 | Di-chloro | meta, meta' | 0.6 |

| 5 | Bromo | ortho | 0.82 |

| 19 | Bromo | meta | 2.6 |

This table is generated based on data for illustrative purposes of steric and electronic effects from related compounds. nih.gov

The data shows that for single substitutions, the ortho position is generally more favorable than the meta position for inhibitory activity. nih.gov Furthermore, the potency increases with the size of the halogen from fluorine to bromine in the ortho- and meta-substituted series, suggesting that factors like lipophilicity and van der Waals interactions, which are related to both size and electronic properties, play a crucial role. nih.gov The dramatic increase in potency for the di-halogenated compounds highlights a synergistic effect where the combined electronic and steric profile creates a much more effective inhibitor. nih.gov

Biochemical and Environmental Transformation Pathways of Halogenated Benzoates

Microbial Degradation Mechanisms of Chlorinated Aromatic Compounds

Microorganisms have evolved diverse and complex metabolic pathways to degrade chlorinated aromatic compounds, which are often persistent environmental pollutants. nih.gov The biodegradation of these compounds can occur under both aerobic and anaerobic conditions, with the initial steps of degradation often determining the subsequent metabolic fate of the molecule. researchgate.netresearchgate.net The complete mineralization of chlorobenzoates, for instance, involves the stoichiometric release of chlorine atoms. scispace.com

Aerobic Degradation Pathways (e.g., via Catechol and Chlorocatechol Intermediates)

Under aerobic conditions, the microbial degradation of chlorinated aromatic compounds frequently proceeds through the formation of catechol or chlorocatechol intermediates. oup.comepa.gov Bacteria employ oxygenases to incorporate oxygen atoms into the aromatic ring, which destabilizes the structure and facilitates subsequent cleavage. oup.com For many chlorinated benzoates, the initial attack is catalyzed by a dioxygenase, leading to the formation of a dihydroxylated intermediate, which is then further oxidized to a (chloro)catechol. oup.comiaea.org

These catechols and chlorocatechols are central intermediates in the degradation pathways of a wide array of chloroaromatics. epa.govresearchgate.net The subsequent step involves the cleavage of the aromatic ring, which is a rate-limiting step in the degradation process. nih.gov This cleavage is typically catalyzed by dioxygenases and can occur through either an ortho (or intradiol) or a meta (or extradiol) cleavage pathway. asm.org The modified ortho-cleavage pathway is commonly employed for the degradation of chlorocatechols. asm.org In this pathway, chlorocatechol 1,2-dioxygenase catalyzes the cleavage of the aromatic ring to form chloro-cis,cis-muconate. nih.govmetacyc.orgresearchgate.net Subsequent enzymatic reactions lead to the removal of the chlorine substituent and the formation of intermediates of central metabolism, such as those in the tricarboxylic acid (TCA) cycle. nih.gov

However, alternative aerobic pathways exist. For example, some bacteria can degrade 3-chlorobenzoate (B1228886) (3CBA) via gentisate or protocatechuate pathways, avoiding the formation of chlorocatechol intermediates, which can be toxic at high concentrations. oup.comnih.gov

Table 1: Aerobic Degradation of Chlorinated Aromatic Compounds

| Compound | Key Intermediate(s) | Key Enzyme(s) | Degradation Pathway | Reference(s) |

| 3-Chlorobenzoate | (Chloro)catechol | Dioxygenases | Modified ortho-cleavage | researchgate.netoup.com |

| Chlorobenzenes | Chlorocatechols | Dioxygenases | Modified ortho-cleavage | epa.gov |

| Chlorophenols | Chlorocatechols | Monooxygenases, Dioxygenases | Modified ortho-cleavage | epa.govwur.nl |

| 2-Chlorobenzoic Acid | Catechol, 2,3-dihydroxybenzoic acid | 2-Halobenzoate-1,2-dioxygenase | Dioxygenation | researchgate.net |

| 3-Chlorobenzoate | Gentisate, Protocatechuate | Gentisate dioxygenase, Protocatechuate 3,4-dioxygenase | Alternative aerobic pathways | oup.comnih.gov |

Anaerobic Degradation Pathways (e.g., Dechlorination, Ring Cleavage)

In the absence of oxygen, microorganisms utilize different strategies to break down chlorinated aromatic compounds. nih.gov A key initial step in the anaerobic degradation of many chloroaromatics is reductive dechlorination, where a chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. wur.nlnih.gov This process is significant in anoxic environments and can be carried out by a variety of anaerobic bacteria. nih.gov

Following dechlorination, the resulting non-chlorinated aromatic compound, such as benzoate (B1203000), is activated. wur.nl A common activation step is the formation of a coenzyme A (CoA) thioester, for example, benzoyl-CoA. wur.nlresearchgate.net This activation prepares the aromatic ring for subsequent reductive attack and cleavage. nih.gov The degradation of benzoyl-CoA under anaerobic conditions is a well-studied pathway that leads to intermediates that can enter central metabolic pathways. nih.gov

For instance, the anaerobic degradation of 3-chlorobenzoate can proceed through its conversion to 3-chlorobenzoyl-CoA, followed by reductive dehalogenation to benzoyl-CoA, which is then further metabolized. nih.gov In some cases, a consortium of different microbial species is required to achieve complete mineralization of the chlorinated compound, with each species carrying out specific steps in the degradation pathway. scispace.com

Table 2: Anaerobic Degradation of Chlorinated Aromatic Compounds

| Compound | Key Process(es) | Key Intermediate(s) | Reference(s) |

| Chlorobenzoates | Reductive dechlorination | Benzoic acid | epa.govwur.nl |

| Chlorophenols | Reductive dechlorination | Phenol | wur.nl |

| 3-Chlorobenzoate | Reductive dehalogenation | 3-Chlorobenzoyl-CoA, Benzoyl-CoA | nih.gov |

Enzymatic Systems Involved in Aromatic Compound Catabolism

The microbial catabolism of aromatic compounds is mediated by a diverse array of enzymes. These enzymes are often highly specific and are crucial for overcoming the chemical stability of the aromatic ring. osti.govresearchgate.net

Role of Dioxygenases (e.g., Chlorocatechol Dioxygenase, Benzoate Dioxygenase)

Dioxygenases are a critical class of enzymes in the aerobic degradation of aromatic compounds. rsc.org They catalyze the incorporation of both atoms of molecular oxygen into their substrate. rsc.org In the context of chlorinated aromatic degradation, two important types of dioxygenases are those that initiate the attack on the aromatic ring and those that cleave the ring.

Benzoate dioxygenases are involved in the initial hydroxylation of benzoates, including chlorinated derivatives, to form catechols. researchgate.net For example, 2-halobenzoate-1,2-dioxygenase catalyzes the conversion of 2-chlorobenzoic acid to catechol. researchgate.net

Chlorocatechol dioxygenases , such as chlorocatechol 1,2-dioxygenase, are specialized enzymes that have evolved to cleave the aromatic ring of chlorocatechols. metacyc.org These are often "type II" enzymes that are distinct from the "regular" catechol 1,2-dioxygenases which show little activity with chlorinated substrates. metacyc.org The action of chlorocatechol 1,2-dioxygenase is a key step in the modified ortho-cleavage pathway, leading to the formation of chloro-cis,cis-muconate. nih.govebi.ac.uk This enzymatic step is essential for the successful degradation of many chlorinated aromatic pollutants. metacyc.orgnih.gov

Activity of Monooxygenases and Hydrolases

Monooxygenases are another important class of enzymes that play a role in the degradation of aromatic compounds. nih.gov They catalyze the insertion of a single oxygen atom from O₂ into a substrate. nih.gov In the degradation of some chlorinated phenols, monooxygenases are responsible for the initial hydroxylation step, which can also lead to the formation of chlorocatechols. wur.nl For example, the degradation of 2,4,5-trichlorophenol (B144370) by Burkholderia cepacia AC1100 is initiated by an FADH₂-dependent monooxygenase. nih.gov These enzymes are also involved in the metabolism of a wide range of other aromatic compounds. frontiersin.org

Hydrolases are enzymes that catalyze the cleavage of chemical bonds by the addition of water. In the context of chlorinated aromatic degradation, hydrolases can be involved in the later stages of the pathways. For example, after the ring cleavage of chlorocatechols, a dienelactone hydrolase catalyzes a subsequent step in the modified ortho-cleavage pathway. metacyc.org Hydrolases can also be involved in the hydrolytic displacement of chlorine from the aromatic ring, though this is a less common initial step compared to oxygenolytic or reductive dechlorination. nih.govresearchgate.net

Mechanisms of Chloride Displacement and Release

The removal of chlorine substituents from the aromatic ring is a crucial step in the detoxification and degradation of chlorinated aromatic compounds. nih.gov There are several biochemical mechanisms by which microorganisms achieve this:

Oxygenolytic Elimination: In some aerobic pathways, the chlorine substituent is removed after the initial dioxygenase-catalyzed hydroxylation of the aromatic ring. scispace.com

Dehalogenation after Ring Cleavage: This is a common strategy in aerobic degradation pathways. wur.nl Following the cleavage of the aromatic ring of a chlorocatechol, the resulting chlorinated aliphatic intermediate undergoes dehalogenation. For example, during the conversion of chloro-cis,cis-muconate, a chloride ion is eliminated. nih.gov The cycloisomerization of chloro-cis,cis-muconates is a key reaction where dehalogenation occurs. nih.gov

Hydrolytic Dehalogenation: This mechanism involves the replacement of a chlorine atom with a hydroxyl group from water. nih.gov This can be an initial step in the degradation of some chlorinated compounds. scispace.com

Reductive Dechlorination: As mentioned earlier, this is a primary mechanism under anaerobic conditions where a chlorine atom is replaced by a hydrogen atom. nih.gov This reaction requires reducing power. nih.gov

Molecular Mechanisms of Substrate Uptake in Microbial Systems

The entry of halogenated benzoates into microbial cells is a critical first step in their degradation. This process is not always a simple passive diffusion across the cell membrane. Instead, many microorganisms have evolved sophisticated and specific transport systems to recognize and internalize these compounds. These systems are essential for concentrating the substrate intracellularly, thereby increasing the efficiency of the subsequent enzymatic degradation steps. The nature of these uptake mechanisms can vary, from simple diffusion for more lipophilic compounds to highly specific, energy-dependent transporter-mediated processes.

Transporter-Mediated Uptake Kinetics and Specificity

The uptake of halogenated benzoates by microbial systems is often facilitated by specific transporter proteins, which exhibit saturation kinetics typical of enzyme-catalyzed reactions. This means that the rate of uptake increases with the substrate concentration until it reaches a maximum velocity (Vmax), at which point the transporter is saturated. The affinity of the transporter for its substrate is described by the Michaelis-Menten constant (Km).

A prime example is the uptake of 2-chlorobenzoate (B514982) (2-CBa) and 2-hydroxybenzoate (2-HBa) by Pseudomonas huttiensis strain D1. The uptake of 2-CBa in this organism is a mediated process, showing substrate saturation kinetics with an apparent Km of 12.7 ± 2.6 μM and a Vmax of 9.76 ± 0.78 nmol min−1 mg of protein−1. nih.gov The transport system is inducible, with enhanced uptake rates observed when the cells are grown on 2-CBa or 2-HBa, but not on benzoate or 2,5-dichlorobenzoate. nih.gov This indicates a high degree of specificity of the transporter for the ortho-substituted benzoates.

Similarly, the coryneform bacterium NTB-1 possesses a high-affinity uptake system for 4-chlorobenzoate (B1228818) (4-CBA) with an apparent Km of 1.7 µM and a Vmax of 5.1 nmol min-1 mg of protein-1. asm.org Competition studies have revealed that this transport system has a very narrow substrate specificity. asm.org The presence of such specific transporters highlights the evolutionary adaptation of microorganisms to utilize these halogenated aromatic compounds as a source of carbon and energy.

The specificity of these transporters is a key feature. For instance, in Pseudomonas putida, different transporters are responsible for the uptake of various aromatic acids. BenK transports benzoate, GenK is specific for 3-hydroxybenzoate and 2,5-dihydroxybenzoate, MhbT for 3-hydroxybenzoate, and PcaK for 4-hydroxybenzoate (B8730719) and 3,4-dihydroxybenzoate. scirp.org This modularity allows the organism to efficiently channel different aromatic compounds into their respective catabolic pathways.

Below is an interactive data table summarizing the kinetic parameters for the uptake of some halogenated benzoates by different microbial strains.

| Microbial Strain | Substrate | Apparent Km (μM) | Vmax (nmol min-1 mg protein-1) |

| Pseudomonas huttiensis D1 | 2-Chlorobenzoate | 12.7 ± 2.6 | 9.76 ± 0.78 |

| Coryneform bacterium NTB-1 | 4-Chlorobenzoate | 1.7 | 5.1 |

Energy Coupling Mechanisms for Transport (e.g., ATP Hydrolysis)

The transport of halogenated benzoates across the microbial cell membrane against a concentration gradient is an active process that requires energy. This energy can be derived from different sources, primarily the proton motive force (PMF) or the hydrolysis of adenosine (B11128) triphosphate (ATP).

Many transporters for aromatic acids, including halogenated ones, belong to the Major Facilitator Superfamily (MFS). scirp.org These transporters often function as symporters, coupling the influx of the aromatic acid to the influx of protons (H+), thereby utilizing the proton gradient component of the PMF. scirp.orgnih.gov The general mechanism can be simplified as: Benzoate (out) + H+ (out) → Benzoate (in) + H+ (in). scirp.org The uptake of 4-CBA by the coryneform bacterium NTB-1, for example, is coupled to the proton motive force, suggesting a proton symport mechanism. asm.org

Another major class of transporters involved in the uptake of various molecules, including some aromatic compounds, are the ATP-binding cassette (ABC) transporters. nih.govrug.nl These systems are composed of a periplasmic solute-binding protein, a transmembrane permease, and a cytoplasmic ATPase subunit. nih.gov The binding of the substrate to the solute-binding protein triggers a conformational change that allows it to interact with the transmembrane domain. Subsequent ATP hydrolysis by the ATPase component provides the energy to translocate the substrate across the membrane. rug.nl While MFS transporters are generally considered more energy-efficient in terms of the substrate-to-proton stoichiometric ratio, ABC transporters are also prevalent and crucial for the uptake of a wide range of compounds. nih.gov In Comamonas sediminis strain DJ-12, the uptake of 4CBA is mediated by a tripartite ATP-independent periplasmic (TRAP) transporter, encoded by the fcbT1T2T3 genes. asm.org

The choice of energy coupling mechanism is dependent on the specific transporter and the microorganism. Both PMF-driven and ATP-dependent transport systems play a vital role in the microbial uptake of halogenated benzoates, ensuring their efficient accumulation within the cell for subsequent degradation.

Analysis of Degradation Products and Metabolites

The biodegradation of halogenated benzoates proceeds through a series of enzymatic reactions that transform the initial molecule into central metabolic intermediates. The identification of these degradation products and metabolites is crucial for elucidating the biochemical pathways involved.

Under aerobic conditions, the degradation of chlorinated benzoates often begins with the oxygenolytic or hydrolytic removal of the chlorine atom. For instance, the degradation of 4-chlorobenzoate by the coryneform bacterium NTB-1 is initiated by a hydrolytic dehalogenase that converts it to 4-hydroxybenzoate. asm.org This 4-hydroxybenzoate is then further metabolized. asm.org

A common strategy in the aerobic degradation of aromatic compounds is the formation of catechols or substituted catechols. jbarbiomed.com For example, the aerobic degradation of 2-chlorobenzoic acid can proceed through the formation of catechol. researchgate.net These catechols are then subject to ring cleavage by dioxygenase enzymes, which can occur either between the two hydroxyl groups (ortho-cleavage) or adjacent to them (meta-cleavage). jbarbiomed.com

In the case of 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid), a specific 1,2-dioxygenase cleaves the ring between the first and second carbons, leading to the release of the chloride ion and the formation of maleylpyruvic acid. epa.gov

The degradation of 2-chlorobenzoate by Pseudomonas huttiensis strain D1 is initiated by a dioxygenase, which is also active on 2-hydroxybenzoate. nih.gov The degradation of 2-chlorobenzoic acid can lead to the formation of 3-chlorocatechol (B1204754) through a 1,6-dioxygenase reaction. researchgate.net The turnover of 3-chlorocatechol by catechol 2,3-dioxygenase from Pseudomonas putida GJ31 results in the formation of 2-hydroxymuconate. nih.gov

The following table lists some of the identified degradation products and metabolites from the breakdown of chlorinated benzoates.

| Initial Substrate | Microorganism | Key Metabolite(s) |

| 4-Chlorobenzoate | Coryneform bacterium NTB-1 | 4-Hydroxybenzoate |

| 2-Chlorobenzoic Acid | Pseudomonas huttiensis D1 | Catechol |

| 5-Chloro-2-hydroxybenzoic Acid | Not specified | Maleylpyruvic Acid |

| 2-Chlorobenzoic Acid | Not specified | 3-Chlorocatechol |

| 3-Chlorocatechol | Pseudomonas putida GJ31 | 2-Hydroxymuconate |

The analysis of these metabolites is typically performed using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These analytical methods allow for the separation, identification, and quantification of the various intermediates, providing a detailed picture of the metabolic fate of halogenated benzoates in microbial systems.

Future Directions and Emerging Research Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of Ethyl 2-chloro-5-hydroxybenzoate and its analogs often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. Future research is increasingly focused on developing more sustainable and efficient synthetic methods.

Green Chemistry Approaches: The principles of green chemistry are paramount in modern synthetic organic chemistry. rsc.org For instance, the use of safer solvents, renewable starting materials, and catalytic reactions can significantly reduce the environmental impact. Research into enzymatic catalysis or the use of biocatalysts could offer highly selective and environmentally benign routes to this compound and its derivatives. The E-factor, a metric used to assess the environmental impact of a chemical process, is a key consideration in these new methodologies. rsc.org

Flow Chemistry: Continuous flow chemistry presents a promising alternative to traditional batch processing. It offers advantages such as improved reaction control, enhanced safety, and the potential for higher yields and purity. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing process.

C-H Functionalization: Direct C-H functionalization is a powerful tool in organic synthesis that allows for the formation of carbon-carbon and carbon-heteroatom bonds by activating otherwise inert C-H bonds. Applying this strategy to the synthesis of derivatives of this compound could streamline synthetic routes by eliminating the need for pre-functionalized starting materials.

Application of Advanced Computational Techniques for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to predict various properties of this compound and its derivatives, including their electronic structure, reactivity, and spectroscopic characteristics. wisc.edu These calculations can guide experimental work by identifying promising candidates for specific applications and by providing insights into reaction mechanisms. For example, DFT calculations have been used to study the intramolecular hydrogen bonding in alkyl 2-hydroxybenzoates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or other properties. oup.commdpi.com By developing QSAR models for derivatives of this compound, it may be possible to predict their potential as, for instance, enzyme inhibitors or antimicrobial agents. nih.gov This approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Molecular Docking and Dynamics Simulations: These computational techniques can be used to study the interactions of this compound derivatives with biological targets such as proteins or nucleic acids. This can provide valuable information about the mechanism of action and can aid in the design of more potent and selective molecules.

Development of Innovative Analytical Tools for Characterization

The accurate characterization of chemical compounds is crucial for understanding their properties and behavior. While standard analytical techniques are well-established, there is always a need for more sensitive, selective, and rapid methods.

Advanced Spectroscopic Techniques: The development of novel spectroscopic techniques, or the application of existing techniques in new ways, can provide deeper insights into the structure and dynamics of this compound and its derivatives. For example, two-dimensional NMR techniques can be used to elucidate complex molecular structures.

Hyphenated Analytical Methods: The coupling of different analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), provides powerful tools for the separation and identification of compounds in complex mixtures. bldpharm.com These methods are invaluable for monitoring reaction progress and for the analysis of impurities.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound and to identify unknown substances. researchgate.net

Mechanistic Studies of Unexplored Chemical Transformations

A thorough understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations and to developing new synthetic methods.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms by tracking the fate of individual atoms throughout a reaction.

Kinetic Studies: Measuring the rate of a reaction under different conditions (e.g., varying temperature, concentration, or catalyst) can provide valuable information about the reaction mechanism and the nature of the transition state.

Computational Mechanistic Studies: As mentioned earlier, computational methods can be used to model reaction pathways and to calculate the energies of intermediates and transition states. researchgate.net This can provide a detailed picture of the reaction mechanism at the molecular level.

For example, the mechanism for the formation of a 1,2,4-triazolo[1,5-a]pyridine-2-carboxylate has been investigated using computational studies. researchgate.net Similar detailed mechanistic investigations of reactions involving this compound could uncover new reactivity patterns and lead to the discovery of novel chemical transformations.

Investigation of Material Science Applications for Derivatives

The unique structural features of this compound, including the presence of chloro, hydroxyl, and ester functional groups, make its derivatives interesting candidates for applications in material science.

Polymers and Copolymers: The hydroxyl and carboxylic acid (after hydrolysis of the ester) functionalities can be used as monomers for the synthesis of polyesters and other polymers. The presence of the chlorine atom can impart specific properties to the resulting polymers, such as flame retardancy or altered solubility.

Liquid Crystals: The rigid aromatic core of this compound suggests that its derivatives could exhibit liquid crystalline properties. The synthesis and characterization of such derivatives could lead to the development of new materials for displays and other optical applications.

Organic Electronics: Derivatives of this compound could be investigated for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electronic properties of the molecule can be tuned by introducing different substituents onto the aromatic ring. Research on related hydroxybenzoate derivatives has shown their potential in nonlinear optical applications. researchgate.net

The exploration of these future directions and emerging research opportunities will undoubtedly lead to a deeper understanding of the chemistry of this compound and will pave the way for its application in a wide range of new and exciting fields.

Q & A

Q. Advanced

- Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures to determine decomposition thresholds.

- Hydrolytic Stability : Expose the compound to buffered solutions (pH 1-13) and track degradation via HPLC. For example, ester bonds are prone to hydrolysis under alkaline conditions, requiring pH-controlled storage .

- Kinetic Studies : Use Arrhenius plots to predict shelf life under different temperatures .

What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Q. Basic

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization : Ethanol/water mixtures are ideal due to the compound’s moderate polarity.

- Solid-Phase Extraction (SPE) : C18 cartridges efficiently remove non-polar impurities .

How can computational chemistry be integrated with experimental data to predict reaction pathways involving this compound?

Q. Advanced

- Mechanistic Modeling : Use software like Gaussian or ORCA to simulate intermediates (e.g., acyl chlorides) in esterification or substitution reactions.

- Transition State Analysis : Identify energy barriers for hydrolysis or chlorination using DFT. Validate with kinetic experiments (e.g., Eyring plots) .

What strategies should be employed to handle reactive intermediates during the synthesis of this compound derivatives?

Q. Advanced

- Low-Temperature Quenching : For unstable intermediates (e.g., acyl chlorides), maintain reactions below 0°C to minimize decomposition.

- In Situ Trapping : Use scavengers like dimethylamine to stabilize reactive species .

- Real-Time Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Impervious gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorbents like vermiculite .

How can crystallographic data from SHELX refinements be reconciled with spectroscopic anomalies in this compound characterization?

Q. Advanced